

JPS036: A Comparative Analysis of a Selective HDAC3 Degradator

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Compound of Interest

Compound Name: JPS036

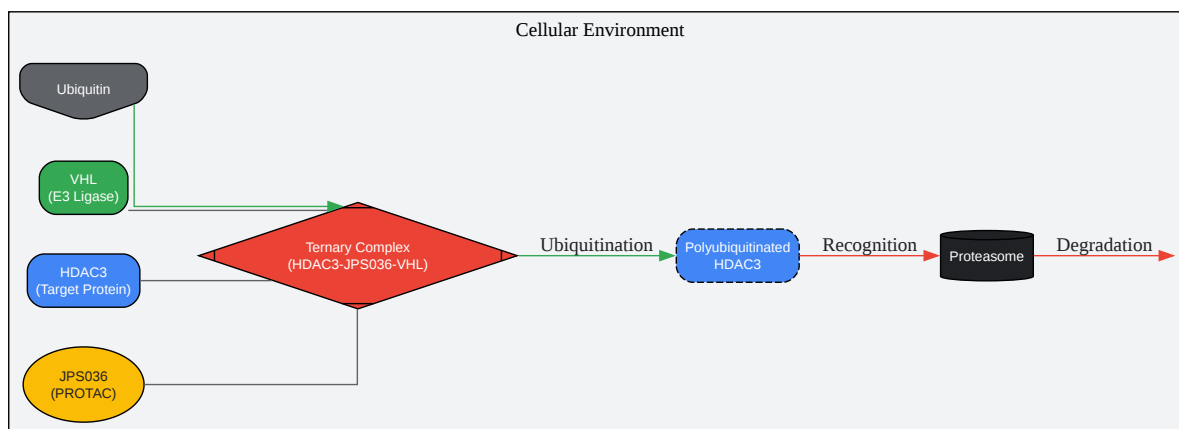
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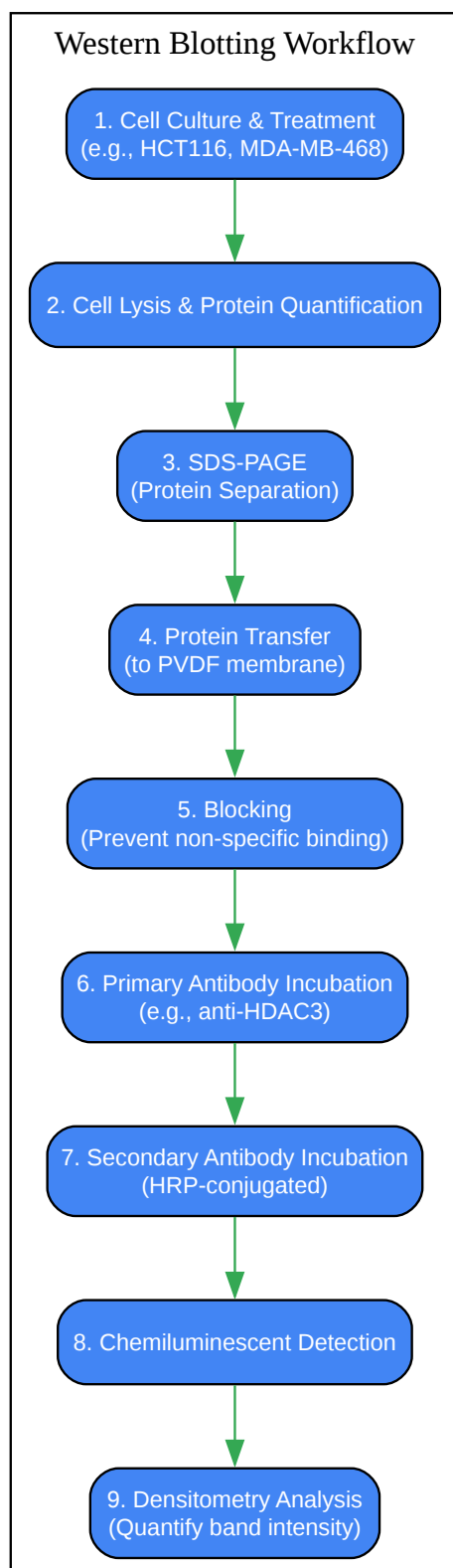
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In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. Within the epigenetic space, histone deacetylases (HDACs) have been a key focus for this technology. This guide provides a detailed comparison of **JPS036**, a selective HDAC3 degrader, with other prominent HDAC-targeting PROTACs, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy and experimental validation.

Mechanism of Action: PROTAC-Mediated HDAC Degradation

PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein. A PROTAC consists of a ligand that binds to the protein of interest (in this case, an HDAC), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation brings the E3 ligase in close proximity to the HDAC, leading to its polyubiquitination and subsequent degradation by the proteasome. **JPS036** is a benzamide-based PROTAC that recruits the Von Hippel-Lindau (VHL) E3 ligase to selectively target HDAC3 for degradation.^[1]





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References

- 1. medchemexpress.com [medchemexpress.com]
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